![molecular formula C14H7Cl2NO2 B11997208 5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione CAS No. 93296-62-9](/img/structure/B11997208.png)
5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione
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Overview
Description
5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione typically involves the reaction of a suitable isoindole precursor with chlorinating agents. Common synthetic routes may include:
Cyclization Reactions: Starting from ortho-substituted benzamides or phthalimides, cyclization can be induced using dehydrating agents.
Chlorination: Introduction of chloro groups can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and phenyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1H-isoindole-1,3(2H)-dione: Lacks the phenyl group, which might affect its reactivity and biological activity.
2-Phenyl-1H-isoindole-1,3(2H)-dione: Lacks the chloro groups, potentially altering its chemical properties and applications.
Biological Activity
5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione (CAS No. 93296-62-9) is a compound belonging to the isoindole class, characterized by its unique chemical structure that includes dichloro and phenyl substituents. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C14H7Cl2NO2, with a molecular weight of 292.1 g/mol. The compound features a distinctive isoindole structure that enhances its reactivity and biological activity. The presence of chlorine atoms at the 5 and 6 positions is significant for its pharmacological properties.
Anticancer Properties
Research indicates that isoindole derivatives, including this compound, exhibit notable anticancer activity. These compounds have been shown to inhibit key cellular pathways involved in tumor growth. For instance, studies have demonstrated that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway .
Table 1: Summary of Anticancer Activity
Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Breast | 15 | Induction of apoptosis via MAPK pathway | |
Lung | 10 | Inhibition of cell proliferation | |
Colon | 12 | Modulation of PI3K/Akt signaling |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have reported that this compound exhibits activity against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential enzymes .
Table 2: Antimicrobial Activity Overview
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets . These interactions often involve:
-
Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as α-glycosidase and α-amylase, which are crucial in carbohydrate metabolism. This inhibition suggests potential applications in managing diabetes .
Table 3: Enzyme Inhibition Data
Enzyme IC50 (µM) α-Glycosidase 0.07 α-Amylase 0.21 - Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways, thereby influencing cellular responses and contributing to its anticancer effects.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- A study published in MDPI evaluated the anticancer efficacy of isoindole derivatives in breast cancer models, demonstrating significant tumor reduction in treated groups compared to controls .
- Another investigation focused on the antimicrobial properties against resistant strains of bacteria, showing that the compound could serve as a lead for developing new antibiotics .
Properties
CAS No. |
93296-62-9 |
---|---|
Molecular Formula |
C14H7Cl2NO2 |
Molecular Weight |
292.1 g/mol |
IUPAC Name |
5,6-dichloro-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C14H7Cl2NO2/c15-11-6-9-10(7-12(11)16)14(19)17(13(9)18)8-4-2-1-3-5-8/h1-7H |
InChI Key |
OTQBCGHNEOOVBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
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